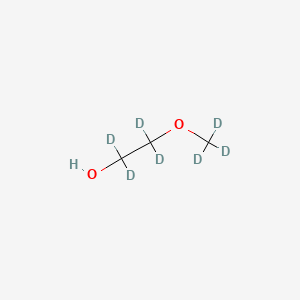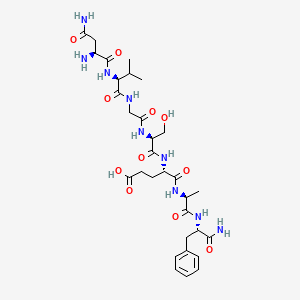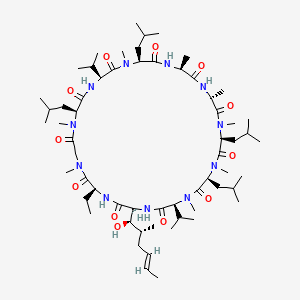
2-Methoxy-D3-ethanol-1,1,2,2-D4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-D3-ethanol-1,1,2,2-D4 typically involves the deuteration of methoxyethanol. This process can be achieved through various methods, including the use of deuterated reagents and catalysts. The reaction conditions often require controlled temperatures and pressures to ensure the incorporation of deuterium atoms into the molecular structure .
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes. These processes are carried out in specialized facilities equipped with the necessary technology to handle deuterated compounds. The production methods are designed to maximize yield and purity while minimizing the cost and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxy-D3-ethanol-1,1,2,2-D4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert the compound into simpler alcohols or hydrocarbons.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include deuterated aldehydes, acids, alcohols, and substituted derivatives. These products are valuable in various research applications due to their stable isotope labeling .
Aplicaciones Científicas De Investigación
2-Methoxy-D3-ethanol-1,1,2,2-D4 is widely used in scientific research, including:
Chemistry: It serves as a reference standard in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Biology: The compound is used in metabolic studies to trace biochemical pathways.
Medicine: It is employed in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-D3-ethanol-1,1,2,2-D4 involves its incorporation into molecular structures as a stable isotope label. This incorporation allows researchers to track the compound’s movement and transformation within biological and chemical systems. The molecular targets and pathways involved depend on the specific application and the system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other deuterated alcohols and ethers, such as:
- Methanol-D3
- Ethanol-D6
- 2-Methoxyethanol-D4
Uniqueness
2-Methoxy-D3-ethanol-1,1,2,2-D4 is unique due to its specific deuteration pattern, which provides distinct advantages in NMR spectroscopy and other analytical techniques. Its stability and incorporation into various molecular structures make it a valuable tool in research and development .
Propiedades
IUPAC Name |
1,1,2,2-tetradeuterio-2-(trideuteriomethoxy)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O2/c1-5-3-2-4/h4H,2-3H2,1H3/i1D3,2D2,3D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNWFRZJHXBZDAG-NCKGIQLSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC([2H])([2H])C([2H])([2H])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
83.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Sulfamide,(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-(9ci)](/img/structure/B560698.png)
